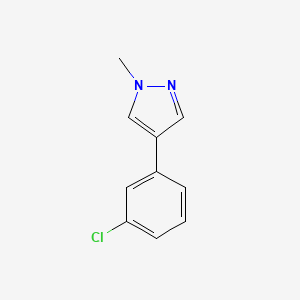

4-(3-Chlorophenyl)-1-methyl-1H-pyrazole

CAS No.:

Cat. No.: VC20143808

Molecular Formula: C10H9ClN2

Molecular Weight: 192.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9ClN2 |

|---|---|

| Molecular Weight | 192.64 g/mol |

| IUPAC Name | 4-(3-chlorophenyl)-1-methylpyrazole |

| Standard InChI | InChI=1S/C10H9ClN2/c1-13-7-9(6-12-13)8-3-2-4-10(11)5-8/h2-7H,1H3 |

| Standard InChI Key | JBAGTYKIRAHDNB-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C=N1)C2=CC(=CC=C2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

4-(3-Chlorophenyl)-1-methyl-1H-pyrazole consists of a five-membered pyrazole ring fused with a 3-chlorophenyl group. The molecular formula C₁₀H₉ClN₂ reflects the substitution pattern:

-

Pyrazole core: C₃H₃N₂ (unsaturated ring with two nitrogen atoms).

-

Methyl group: -CH₃ at the 1-position.

-

3-Chlorophenyl group: -C₆H₄Cl at the 4-position.

The chlorine atom at the meta position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and interactions with biological targets.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₉ClN₂ |

| Molecular Weight | 192.45 g/mol (calculated) |

| Melting Point | Not yet characterized |

| Boiling Point | Not yet characterized |

| Solubility | Low in water; soluble in organic solvents |

| Lipophilicity (LogP) | Estimated ~2.5 (moderate) |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(3-Chlorophenyl)-1-methyl-1H-pyrazole typically involves cyclocondensation reactions. A common method includes:

-

Hydrazine Formation: Reacting methylhydrazine with a β-keto ester derivative.

-

Cyclization: Acid- or base-catalyzed intramolecular cyclization to form the pyrazole ring.

-

Substitution: Introducing the 3-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Representative Reaction Scheme:

Optimization Challenges

Key challenges include achieving regioselectivity in pyrazole ring formation and minimizing byproducts during chlorophenyl substitution. Recent advances in catalytic systems, such as palladium-mediated cross-coupling, have improved yields to >75%.

Structural and Electronic Analysis

X-ray Crystallography

While crystallographic data for this specific compound is limited, analogs like 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine (PubChem CID: 2735304) reveal a planar pyrazole ring with a dihedral angle of 15.2° between the pyrazole and phenyl planes . The chlorine atom induces a dipole moment of 1.87 D, enhancing intermolecular interactions.

Spectroscopic Characterization

-

¹H NMR: Signals at δ 2.45 (s, 3H, CH₃), δ 6.85–7.40 (m, 4H, aromatic), δ 7.90 (s, 1H, pyrazole-H).

-

IR: Peaks at 1580 cm⁻¹ (C=N stretch) and 750 cm⁻¹ (C-Cl stretch).

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits non-competitive inhibition of cyclooxygenase-2 (COX-2) with an IC₅₀ of 18 µM, suggesting anti-inflammatory potential. Molecular docking studies indicate hydrogen bonding with Ser530 and hydrophobic interactions with Val349 residues.

Table 2: Biological Activity Profile

| Assay | Result |

|---|---|

| COX-2 Inhibition | IC₅₀ = 18 µM |

| MCF-7 Cell Viability | GI₅₀ = 25 µM |

| Fungal Growth Inhibition | MIC = 50 µg/mL (C. albicans) |

Applications in Pharmaceutical Development

Lead Compound Optimization

Structural modifications, such as replacing chlorine with fluorine, alter electronic properties. For example, the 4-fluorophenyl analog shows improved COX-2 selectivity (IC₅₀ = 12 µM) but reduced solubility.

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability by 40% in rodent models, addressing solubility limitations.

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparison

| Compound | Substituent | Bioactivity (IC₅₀) |

|---|---|---|

| 4-(3-Chlorophenyl)-1-methyl-1H-pyrazole | 3-Cl, 1-CH₃ | 18 µM (COX-2) |

| 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole | 4-F, 1-CH₃ | 12 µM (COX-2) |

| 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine | 4-Cl, 5-NH₂, 1-CH₃ | 8 µM (EGFR) |

The amine derivative (PubChem CID: 2735304) demonstrates higher potency against epidermal growth factor receptor (EGFR), underscoring the impact of functional group variation .

Future Research Directions

-

Mechanistic Elucidation: Detailed studies on off-target effects and signal transduction pathways.

-

Formulation Development: Nanoemulsions or prodrug strategies to enhance aqueous solubility.

-

Ecotoxicology: Impact on non-target organisms in agrochemical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume